Product packaging for (Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate(Cat. No.:CAS No. 94109-95-2)

(Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate

Cat. No.: B12654151
CAS No.: 94109-95-2
M. Wt: 236.35 g/mol
InChI Key: WQRLQNWZYYQVAR-BFSZIFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate is an organic ester with the molecular formula C15H24O2 and an average mass of 236.355 Da . It features a defined stereochemistry with (Z) configuration at the 2-position of the pentenyl chain and (2E,4Z) configuration across the decadienoate backbone .Researchers can explore this compound's potential based on the known properties of structurally related molecules. Esters with similar (2E,4Z)-dienoate structures are of significant interest in flavor and fragrance research; for instance, the ethyl analog (Ethyl (2E,4Z)-2,4-decadienoate) is a well-characterized flavor agent known as "pear ester" for its intense, characteristic fruity aroma . Furthermore, the methyl analog (Methyl (2E,4Z)-2,4-decadienoate) has been identified to function as an aggregation pheromone for stink bugs of the genus Euschistus and as a component of the male pheromone for the bark beetle Pityogenes chalcographus . This suggests potential applications for the (Z)-2-Pentenyl ester in entomological studies and integrated pest management strategies. The presence of the conjugated (E,Z)-diene system is a key structural motif in various natural products, including insect pheromones and flavors, making it a valuable scaffold for synthetic and analytical chemistry . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B12654151 (Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate CAS No. 94109-95-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94109-95-2

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

[(Z)-pent-2-enyl] (2E,4Z)-deca-2,4-dienoate

InChI

InChI=1S/C15H24O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h6,9-13H,3-5,7-8,14H2,1-2H3/b10-9-,12-6-,13-11+

InChI Key

WQRLQNWZYYQVAR-BFSZIFPZSA-N

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)OC/C=C\CC

Canonical SMILES

CCCCCC=CC=CC(=O)OCC=CCC

Origin of Product

United States

Ecological and Biological Activity of Z 2 Pentenyl 2e,4z 2,4 Decadienoate and Its Biologically Active Analogs

Role as Kairomones and Semiochemicals in Insect-Plant Interactions

Decadienoate esters function as powerful kairomones, mediating the host-finding behavior of various insects, primarily within the Tortricidae family of moths. researchgate.netnih.gov Originally identified as a key volatile from ripe pears, these compounds signal a suitable food source and oviposition site for these species. nih.govresearchgate.net Their effectiveness as attractants has made them a focal point of research for developing monitoring and control strategies for agricultural pests. scispace.comresearchgate.net

The most extensively documented activity of a decadienoate analog, ethyl (2E,4Z)-2,4-decadienoate, is its potent attraction of the codling moth, Cydia pomonella, a major pest of pome fruits and walnuts worldwide. nih.govnih.gov This pear-derived kairomone is highly attractive to codling moths in apple and walnut orchards. nih.gov Research has also demonstrated that these esters are effective attractants for other tortricid species.

Field-trapping experiments have confirmed the attractiveness of ethyl (2E,4Z)-2,4-decadienoate to several chestnut-infesting tortricids, including Cydia splendana, Cydia fagiglandana, and Pammene fasciana, as well as the green budmoth, Hedya nubiferana. researchgate.netnih.gov Furthermore, lures combining the pear ester with the codling moth sex pheromone and acetic acid have been found to capture the Oriental fruit moth (Grapholita molesta) and the obliquebanded leafroller (Choristoneura rosaceana). mdpi.com

Table 1: Insect Species Attracted to Decadienoate Esters

Species Common Name Family Reference
Cydia pomonella Codling Moth Tortricidae nih.govmdpi.commdpi.com
Grapholita molesta Oriental Fruit Moth Tortricidae mdpi.com
Cydia splendana Tortricidae researchgate.netnih.gov
Cydia fagiglandana Tortricidae researchgate.netnih.gov
Pammene fasciana Tortricidae researchgate.netnih.gov
Hedya nubiferana Green Budmoth Tortricidae researchgate.netnih.gov
Choristoneura rosaceana Obliquebanded Leafroller Tortricidae mdpi.com
Pandemis pyrusana Tortricidae mdpi.com

A significant attribute of decadienoate esters is their ability to attract both male and female insects. For the codling moth, ethyl (2E,4Z)-2,4-decadienoate is a potent attractant for both sexes, including virgin and mated females. nih.gov This bisexual attraction is a distinct advantage over sex pheromone lures, which typically only capture males, and provides a more comprehensive tool for monitoring pest populations. researchgate.net

The capture efficacy, particularly of females, can, however, exhibit geographical and contextual variations. While studies in the USA have consistently shown the pear ester to be a powerful attractant for both male and female codling moths nih.govresearchgate.net, research in Bulgarian apple orchards found that traps baited with the kairomone alone caught only low numbers of males and no females. plantprotection.pl In US studies, traps baited with the ethyl ester captured both sexes of the codling moth and other tortricids. mdpi.com The proportion of females captured can also be influenced by the presence of synergistic compounds in the lure. mdpi.com

The attractant properties of decadienoate esters can be significantly enhanced when combined with other volatile compounds. Acetic acid has been identified as a key synergist, and its addition to pear ester lures increases the capture of both male and female codling moths. mdpi.commdpi.com

Beyond acetic acid, specific volatiles emitted by apples have also been shown to synergize the response of codling moths to the pear ester. nih.gov While several EAD-active apple volatiles tested individually did not attract codling moths, their combination with the pear ester enhanced its efficacy. nih.gov The addition of a blend of six apple volatiles to the pear ester resulted in a significant increase in male captures and enhanced female captures, comparable to the pear ester and acetic acid combination. nih.gov This suggests that a more complex blend of host-plant volatiles can more effectively mimic a suitable host, thereby increasing lure attractiveness.

Table 2: Synergistic Effects of Volatiles with Decadienoate Esters on Codling Moth (Cydia pomonella)

Synergist(s) Effect on Pear Ester Lure Target Sex Reference
Acetic Acid Increased moth capture Male & Female mdpi.commdpi.com
(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) Enhanced female attraction Female nih.gov
Methyl salicylate Enhanced female attraction Female nih.gov
Decanal Enhanced female attraction Female nih.gov
(E,E)-α-farnesene Enhanced female attraction Female nih.gov
6-component apple volatile blend Increased male capture, enhanced female capture Male & Female nih.gov

Olfactory Receptor Neuron Activation and Electrophysiological Responses

The behavioral responses of insects to semiochemicals like decadienoate esters are initiated by their detection through the olfactory system. Electrophysiological techniques, such as electroantennography, have been crucial in confirming that the antennae of susceptible insect species possess olfactory receptor neurons that respond to these compounds.

Electroantennographic (EAG) studies measure the electrical output from an insect's entire antenna in response to an odorant, providing direct evidence of olfactory detection. EAG analyses have been conducted on several tortricid species to investigate their sensitivity to ethyl (2E,4Z)-2,4-decadienoate. researchgate.netnih.gov

These studies confirmed that the antennae of both male and female Cydia pomonella generate significant responses to the pear ester. researchgate.net Similar sensitivities were observed in other tortricid species, including the chestnut tortricids C. fagiglandana and C. splendana, and the green budmoth H. nubiferana. researchgate.netnih.gov The EAG responses in these species were found to be dose-dependent, indicating a correlation between the concentration of the compound and the magnitude of the olfactory signal generated. researchgate.netnih.gov Gas chromatography coupled with an electroantennogram detector (GC-EAD) has also been instrumental in identifying other host volatiles, such as those from apples, that elicit antennal responses and act as synergists. nih.gov

Table 3: Tortricid Species with Confirmed EAG Responses to Ethyl (2E,4Z)-2,4-decadienoate

Species Common Name Reference
Cydia pomonella Codling Moth researchgate.netnih.govresearchgate.net
Cydia fagiglandana researchgate.netnih.gov
Cydia splendana researchgate.netnih.gov
Pammene fasciana researchgate.netnih.gov
Hedya nubiferana Green Budmoth researchgate.netnih.gov

For a hydrophobic odorant molecule to be detected, it must first be transported through the aqueous sensillar lymph surrounding the olfactory receptor neurons. This transport is facilitated by odorant-binding proteins (OBPs). nih.gov Ligand-binding assays are used to investigate the binding affinities between specific OBPs and odorant molecules. nih.gov

Research has shown that specific odorant receptors in the codling moth are tuned to the pear ester. The odorant receptor CpomOR3 has been identified as being dedicated to detecting ethyl (E,Z)-2,4-decadienoate. researchgate.net While direct ligand-binding studies for (Z)-2-Pentenyl (2E,4Z)-2,4-decanienoate are not extensively documented, studies on related compounds and insect species provide a framework for understanding this interaction. Fluorescence competitive binding assays with OBPs from other lepidopteran pests, such as the yellow peach moth (Conogethes punctiferalis), have demonstrated that specific OBPs exhibit high binding affinities to host plant volatiles. nih.gov These studies indicate that individual OBPs can have specific binding spectra, and a single ligand may bind to multiple OBPs, suggesting a complex mechanism for olfactory perception. nih.gov

Behavioral Ecology Studies in Agricultural and Natural Ecosystems

The application of decadienoate analogs in behavioral ecology studies provides significant insights into the management of pest insects within both agricultural and natural settings. These semiochemicals are instrumental in developing environmentally conscious strategies for pest control.

Trap Monitoring and Population Dynamics Assessment of Pest Insects using Decadienoate Analogs

Semiochemical-baited traps are a cornerstone of modern pest surveillance, offering a sensitive and species-specific method for monitoring insect populations. plantprotection.plslu.sepsu.edu These traps are crucial for detecting the presence of pests, estimating their population density, and tracking their activity throughout the season. plantprotection.pl This information allows for precisely timed interventions, thereby reducing the reliance on broad-spectrum pesticides. slu.se

A prominent example involves the use of methyl (E,Z)-2,4-decadienoate, an aggregation pheromone, to monitor stink bugs (Hemiptera: Pentatomidae), which are significant pests in various row crops. usda.gov Research conducted in cotton fields utilized pyramid traps baited with this decadienoate analog to assess the abundance and distribution of species such as Euschistus servus and Euschistus tristigmus. usda.govgoogle.com Studies have shown that while these baited traps attract and aggregate stink bugs on the rows of cotton nearest to the trap, this concentration does not consistently lead to increased crop damage in the immediate vicinity. usda.gov This finding is critical, as it indicates that the traps can be used effectively for monitoring population levels without creating localized "hotspots" of crop injury. usda.gov

The data below illustrates findings from a study examining the distribution of stink bugs in relation to pheromone-baited traps in a cotton field.

FeatureObservationImplication for Pest Management
Stink Bug Density A higher number of adult stink bugs were observed on the cotton row immediately adjacent to the pheromone trap compared to rows further away. usda.govTraps are effective at concentrating the target pest for monitoring purposes.
Crop Injury Cotton boll injury was found to be similar across all rows sampled, regardless of their proximity to the baited trap. usda.govThe use of pheromone traps for monitoring does not appear to increase the risk of localized crop damage.
Conclusion Pyramid traps baited with decadienoate analogs are effective tools for assessing the relative abundance and distribution of stink bugs. usda.govGrowers can use these traps to make informed decisions about the need for pest control actions. google.com

Similarly, ethyl (2E,4Z)-2,4-decadienoate, commonly known as the pear ester, is a well-documented kairomonal attractant for the codling moth, Cydia pomonella, a major pest of pome fruits and walnuts. nih.govgoogle.comnih.gov Field-trapping experiments have confirmed its effectiveness in attracting both male and female codling moths. researchgate.net This compound is also attractive to other related pest species, including several chestnut tortricids, demonstrating its utility in monitoring a range of pests in different cropping systems. nih.govresearchgate.net

Academic Research Perspectives on Integrated Pest Management Strategies Incorporating Semiochemicals

Academic research strongly supports the integration of semiochemicals like decadienoate analogs into Integrated Pest Management (IPM) programs. plantprotection.plnih.gov IPM is a holistic approach that combines various control tactics to manage pest populations in an economically and environmentally sustainable way. numberanalytics.com Semiochemicals are highly valued within IPM because they are target-specific, which minimizes harm to non-target organisms, and are generally biodegradable. numberanalytics.com

The use of these compounds in IPM extends beyond simple monitoring and includes several direct control strategies. plantprotection.pl

IPM StrategyDescriptionGoal
Monitoring Using baited traps to track pest presence, abundance, and seasonal activity. plantprotection.plTo inform the timing and necessity of control measures, optimizing resource use and reducing pesticide applications. slu.segoogle.com
Mass Trapping Deploying a high density of baited traps throughout an area to capture a large portion of the target pest population. nih.govresearchgate.netTo directly reduce the pest population to levels below the economic injury threshold, serving as a direct control method.
Mating Disruption Permeating the atmosphere with a synthetic sex pheromone to interfere with mate location by males. plantprotection.plresearchgate.netTo reduce mating success and subsequent generations of the pest, thereby controlling population growth.
Push-Pull A strategy that involves using a repellent substance (the 'push') within the crop and an attractant (the 'pull') as a trap crop around the perimeter. plantprotection.plslu.seTo actively manipulate the distribution of pests, driving them away from the valuable crop and concentrating them where they can be managed. nih.gov

Ongoing research aims to enhance the efficacy of these strategies. This includes the development of advanced formulations, such as microencapsulated versions of semiochemicals, which provide a controlled release over time. nih.gov Furthermore, there is a strong academic focus on integrating semiochemicals with other IPM components, such as biological control agents, to create synergistic and more robust pest management systems. nih.govresearchgate.net

Potential for Interference with Insect Chemo-communication Systems

Decadienoate analogs can influence pest populations not only by attracting them to a source but also by actively interfering with their natural chemical communication systems. This disruption can affect critical behaviors such as host location and feeding, offering another avenue for pest control.

Studies have demonstrated that this semiochemical can increase the wandering behavior of neonate larvae on treated foliage. nih.gov This disruption of the host-location process is significant because it can prolong the larvae's exposure to insecticides that may be co-applied, thereby enhancing the efficacy of the insecticidal treatment. nih.govresearchgate.net This mode of action represents a subtle yet powerful form of interference with an insect's chemosensory system.

The physiological basis for this behavioral manipulation is confirmed by electroantennographic (EAG) studies. These studies measure the electrical response of an insect's antenna to a chemical stimulus and have shown that the antennae of codling moths and other tortricid species are highly sensitive to ethyl (2E,4Z)-2,4-decadienoate, confirming that the compound directly engages their chemoreceptors. nih.govresearchgate.net

Advanced Analytical Techniques for Characterization and Quantification of Z 2 Pentenyl 2e,4z 2,4 Decadienoate in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the separation and identification of volatile and semi-volatile compounds within complex mixtures. In the context of analyzing biological matrices for (Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate, GC-MS would provide both qualitative and quantitative data. The gas chromatograph separates the compound from other volatiles based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint.

For decadienoate esters, the electron ionization (EI) mass spectra are characterized by specific fragmentation patterns. While the molecular ion peak may be weak or absent, characteristic fragments arising from alpha-cleavage at the ester functional group and rearrangements are typically observed. The fragmentation of the pentenyl ester would be expected to show ions corresponding to the loss of the pentenyl group and fragments characteristic of the decadienoate chain.

Table 1: Hypothetical GC-MS Data for this compound

Parameter Expected Value
Retention Time (on a non-polar column) Predicted to be slightly longer than ethyl (2E,4Z)-2,4-decadienoate
Molecular Ion (M+) m/z 236 (Predicted)

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity-Guided Fractionation and Identification

Gas chromatography-electroantennographic detection (GC-EAD) is a powerful technique used in chemical ecology to identify biologically active volatile compounds. This method couples the separation capabilities of a gas chromatograph with the sensitive olfactory system of an insect antenna. As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a flame ionization detector or a mass spectrometer) and the other passing over an insect antenna. If a compound elicits an olfactory response, a measurable electrical potential is generated by the antenna, which is recorded as a peak in the electroantennogram.

Given that related decadienoate esters are known kairomones for various insect species, it is highly probable that this compound would also exhibit biological activity. GC-EAD would be the primary technique to screen extracts from biological matrices (e.g., fruit headspace, insect-damaged plants) to determine if this specific pentenyl ester is perceived by relevant insects. A positive EAD response co-eluting with the peak corresponding to the pentenyl ester would provide strong evidence of its bioactivity.

Sample Preparation and Extraction Methodologies for Trace Analysis of Volatiles (e.g., Headspace Techniques)

The analysis of trace levels of volatile compounds like this compound from biological matrices requires sensitive and efficient sample preparation techniques. Headspace analysis is particularly well-suited for this purpose as it isolates volatile and semi-volatile analytes from the non-volatile matrix.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile technique. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently desorbed in the hot injector of a gas chromatograph for analysis. The choice of fiber coating is critical and would be optimized to ensure efficient trapping of the target pentenyl ester.

Dynamic Headspace Analysis (Purge and Trap) is another powerful technique for concentrating volatiles. An inert gas is passed through the sample, stripping the volatile compounds, which are then collected on an adsorbent trap. The trap is subsequently heated to desorb the analytes into the GC-MS system. This method is particularly useful for detecting compounds at very low concentrations.

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)) for Structural Elucidation and Isomeric Purity in Research Contexts

In a research setting, the unambiguous structural elucidation and determination of isomeric purity of a novel or synthesized compound such as this compound would rely heavily on spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. The characteristic chemical shifts and coupling constants of the protons on the double bonds of both the pentenyl and decadienoate moieties would confirm the (Z) and (2E,4Z) configurations. For esters, the protons adjacent to the oxygen of the alcohol part and the protons alpha to the carbonyl group of the acid part have distinct chemical shift ranges. orgchemboulder.com

¹³C NMR would reveal the number of different types of carbon atoms in the molecule and their chemical environments.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), would be used to determine the exact molecular formula of the compound. As discussed in the GC-MS section, the fragmentation pattern provides crucial structural information.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Protons on the pentenyl double bond 5.5 - 6.0 m
Protons on the decadienoate conjugated double bonds 5.8 - 7.5 m
CH₂ adjacent to ester oxygen ~4.6 d
CH₃ of pentenyl group ~0.9 t

This table is illustrative and based on typical chemical shifts for similar functional groups.

Future Research Directions and Theoretical Frameworks for Z 2 Pentenyl 2e,4z 2,4 Decadienoate

Exploration of Undiscovered Biological Roles and Target Organisms for the Specific Compound

The (2E,4Z)-2,4-decadienoate acid moiety is famously recognized in its ethyl ester form, commonly known as the "pear ester," which is a potent kairomone for the codling moth, Cydia pomonella, a major pest of pome fruits and walnuts. researchgate.netresearchgate.net Research has demonstrated that ethyl (2E,4Z)-2,4-decadienoate is attractive to both male and female codling moths and can influence larval behavior. researchgate.netresearchgate.net Furthermore, its activity extends to other tortricid species, including those that infest chestnut trees. researchgate.netoup.com

Given the pronounced and specific biological activity of the decadienoate structure, a primary avenue of future research is to investigate whether (Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate exhibits similar or novel biological roles. The variation in the alcohol portion of an ester can significantly alter its volatility, solubility, and, consequently, its interaction with insect olfactory receptors.

Future research should systematically screen this compound against a range of insect species, particularly those known to respond to related decadienoate esters.

Table 1: Known Biological Activity of Related Decadienoate Esters

Compound Target Organism(s) Observed Effect
Ethyl (2E,4Z)-2,4-decadienoate Cydia pomonella (Codling Moth) Kairomonal attractant for adults and larvae. researchgate.netresearchgate.net
Ethyl (2E,4Z)-2,4-decadienoate Cydia fagiglandana, Cydia splendana, Pammene fasciana (Chestnut Tortricids) Attractant. researchgate.net
Methyl (2E,4Z)-2,4-decadienoate Cydia pomonella (Codling Moth) Attractant for neonate larvae at high doses. researchgate.net

The investigation should not be limited to pest species. It is plausible that this compound could play a role in attracting pollinators or beneficial predatory or parasitic insects, thus having broader ecological significance. Electrophysiological techniques, such as electroantennography (EAG), coupled with behavioral assays in wind tunnels and field trapping experiments, would be essential to identify target organisms and characterize the nature of their response.

Elucidation of Comprehensive Biosynthetic Pathways and Associated Enzymatic Mechanisms

Understanding how this compound might be produced in plants is fundamental. The biosynthesis of volatile esters in plants generally involves the convergence of two main pathways: one that generates the acid moiety and another that produces the alcohol moiety, followed by an esterification step catalyzed by an alcohol acyltransferase (AAT).

The biosynthesis of the (2E,4Z)-2,4-decadienoate portion is thought to derive from fatty acid metabolism. The (Z)-2-pentenyl alcohol component likely originates from the lipoxygenase (LOX) pathway, which is responsible for producing a variety of "green leaf volatiles" (GLVs). Specifically, (Z)-2-pentenol has been identified as a product of this pathway and a precursor to other pentyl leaf volatiles, such as pentenyl acetate. nih.gov

Future research should focus on identifying the specific enzymes responsible for the hypothetical biosynthesis of this compound. This would involve:

Transcriptome and Proteome Analysis: Investigating plants known to produce related esters (e.g., pears, apples) to identify candidate AATs that are expressed concurrently with the production of the precursor molecules.

In Vitro Enzyme Assays: Expressing candidate AATs in microbial systems and testing their ability to catalyze the esterification of (2E,4Z)-2,4-decadienoyl-CoA with (Z)-2-pentenol.

Metabolic Engineering: Genetically modifying model plant systems (e.g., Arabidopsis thaliana or Nicotiana benthamiana) to express the necessary biosynthetic genes to attempt de novo production of the compound.

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The ability to produce this compound in a pure, stereochemically defined form is crucial for its biological evaluation and potential practical applications. While various synthetic routes have been developed for ethyl (2E,4Z)-2,4-decadienoate, these would need to be adapted for the incorporation of the (Z)-2-pentenyl alcohol.

Future synthetic chemistry research should aim to develop efficient and highly stereoselective routes. Potential strategies could include:

Modified Wittig-type Reactions: Adapting existing protocols that use a Wittig reaction to form the diene system, followed by esterification with (Z)-2-pentenol.

Metal-Catalyzed Cross-Coupling Reactions: Exploring palladium or iron-catalyzed cross-coupling reactions to construct the carbon backbone with the desired stereochemistry before the final esterification step.

Enzymatic Synthesis: Utilizing lipases for the transesterification of a more readily available decadienoate ester (e.g., the ethyl or methyl ester) with (Z)-2-pentenol. This approach could offer high selectivity and milder reaction conditions.

A key challenge will be to maintain the (Z) configuration of both the pentenyl moiety and the C4-C5 double bond of the decadienoate chain, as the (E,E) isomers of related compounds have been shown to be significantly less biologically active. researchgate.net

Computational Chemistry Approaches to Understand Receptor-Ligand Interactions and Structure-Activity Relationships

Computational chemistry provides a powerful theoretical framework for predicting and understanding how a volatile molecule like this compound might interact with insect olfactory receptors (ORs). The codling moth odorant receptor CpomOR3 has been identified as being specifically tuned to ethyl (2E,4Z)-2,4-decadienoate. researchgate.net This known receptor provides an excellent starting point for computational studies.

Future research in this area should involve:

Homology Modeling: Building a three-dimensional model of CpomOR3 and other relevant insect ORs based on the known structures of similar receptors.

Molecular Docking: Simulating the binding of this compound within the active site of the modeled receptors. This can provide insights into the likely binding pose and key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces).

Structure-Activity Relationship (SAR) Studies: Computationally comparing the docking of a series of decadienoate esters with different alcohol moieties (e.g., methyl, ethyl, propyl, pentenyl) to predict which structural features are most critical for binding affinity and receptor activation. These predictions can then guide the synthesis and biological testing of novel analogs.

Table 2: Theoretical Comparison of Decadienoate Ester Properties

Ester Moiety Molecular Weight ( g/mol ) Predicted Volatility Potential Receptor Interaction
Methyl 182.26 High Baseline interaction.
Ethyl 196.29 Moderate-High Known potent activator of CpomOR3. researchgate.net
Propyl 210.32 Moderate Activity may vary based on pocket size.

These computational approaches can significantly accelerate the discovery process by prioritizing the most promising candidate compounds for laboratory and field trials.

Ecological Impact of Environmental Factors on Decadienoate Production and Function

The production of plant volatiles is not static; it is highly influenced by a range of environmental factors, including temperature, light, water availability, and soil nutrient levels. Furthermore, biotic stressors such as herbivory and pathogen attack can dramatically alter a plant's volatile profile. mpg.de

A comprehensive understanding of this compound requires investigating its ecological dynamics. Future research should address:

Induction of Biosynthesis: Determining if the production of this compound is constitutive or induced by specific environmental or biological triggers. For instance, studies could examine whether mechanical damage or insect feeding on a host plant leads to its emission.

Environmental Stability: Assessing the stability and persistence of the compound under various field conditions (e.g., UV radiation, temperature fluctuations). This is critical for understanding its effective range as a chemical signal.

Climate Change Implications: Investigating how predicted changes in climate, such as increased temperatures and altered precipitation patterns, might affect the biosynthesis and emission of this and other related signaling molecules, potentially disrupting established plant-insect interactions.

Contributions to Fundamental Understanding of Chemical Communication in Terrestrial Ecosystems

The study of a novel compound like this compound, while specific, can contribute broadly to our fundamental understanding of chemical communication. The (2E,4Z)-2,4-decadienoate structure is a recurring motif in insect chemical signaling, and understanding how modifications to the ester group fine-tune its function can reveal important evolutionary principles.

Future research on this compound can help answer broader questions, such as:

How does the structural variation in a class of plant volatiles relate to the diversity of insects that perceive them?

What are the evolutionary pressures that lead to an insect species specializing on a particular ester variant as a host-finding cue?

Can a single compound mediate multiple ecological interactions, such as attracting both pests and their natural enemies?

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